molecular formula C16H13F2N3O2 B2546639 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide CAS No. 897773-02-3

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2546639
CAS No.: 897773-02-3
M. Wt: 317.296
InChI Key: RHTAMUUKFNZICV-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a cyano group, dimethyl substitutions, and a difluorophenyl acetamide moiety

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

    Receptor Modulation: Potential use as a modulator of biological receptors.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer or neurological disorders.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyano group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.

    Dimethyl substitution: Methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the difluorophenyl acetamide moiety: This can be done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation products: Aldehydes, carboxylic acids.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. This could include:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing its normal function.

    Receptor modulation: Interacting with receptors on cell surfaces, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,4-difluorophenyl)acetamide analogs: Compounds with similar structures but different substitutions.

    Other pyridine derivatives: Compounds like 2,4-dimethylpyridine or 2-cyano-4,6-dimethylpyridine.

Uniqueness

    Structural uniqueness: The combination of cyano, dimethyl, and difluorophenyl groups in a single molecule.

    Biological activity: Specific interactions with biological targets that are not observed with other similar compounds.

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2/c1-9-5-10(2)21(16(23)12(9)7-19)8-15(22)20-14-4-3-11(17)6-13(14)18/h3-6H,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTAMUUKFNZICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)F)F)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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